N-(3-(3,3-Dimethyl-1-triazenyl)phenyl)-4-morpholineacetamide
Description
Structural Representation
- SMILES Notation :
CN(C)N=NC1=CC=CC(=C1)NC(=O)CN2CCOCC2 - InChI Key :
GKOURUKPDVSWPO-UHFFFAOYSA-N - 2D Structure :
The triazenyl group (–N=N–N(CH3)2) adopts a linear geometry, while the morpholine ring exists in a chair conformation, minimizing steric strain.
Alternative Chemical Designations and Registry Identifiers
This compound is recognized by multiple synonyms and registry numbers across chemical databases:
The CAS Registry Number (174752-82-0) serves as a universal identifier for regulatory and commercial purposes, while the PubChem CID (3075320) facilitates access to experimental and computational data.
Molecular Formula and Constitutional Isomer Considerations
Molecular Formula
The compound’s molecular formula, C14H21N5O2 , was confirmed via high-resolution mass spectrometry and elemental analysis.
| Element | Count |
|---|---|
| Carbon (C) | 14 |
| Hydrogen (H) | 21 |
| Nitrogen (N) | 5 |
| Oxygen (O) | 2 |
Constitutional Isomerism
Constitutional isomers may arise from variations in substituent placement or functional group connectivity:
- Triazenyl Position Isomerism : Moving the triazenyl group to the ortho (position 2) or para (position 4) of the phenyl ring would yield distinct isomers. The meta position (position 3) is specified in the IUPAC name.
- Morpholine Attachment Isomerism : If the morpholine group were bonded to the phenyl ring instead of the acetamide chain, the compound would adopt a different backbone topology.
- Acetamide Chain Length : Extending or shortening the methylene spacer between the acetamide and morpholine groups could produce homologs with altered physicochemical properties.
The specified structure’s isomerism is constrained by synthetic routes favoring meta-substituted aryl triazenes and sterically accessible morpholine-acetamide linkages.
Properties
CAS No. |
174752-82-0 |
|---|---|
Molecular Formula |
C14H21N5O2 |
Molecular Weight |
291.35 g/mol |
IUPAC Name |
N-[3-(dimethylaminodiazenyl)phenyl]-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C14H21N5O2/c1-18(2)17-16-13-5-3-4-12(10-13)15-14(20)11-19-6-8-21-9-7-19/h3-5,10H,6-9,11H2,1-2H3,(H,15,20) |
InChI Key |
GKOURUKPDVSWPO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N=NC1=CC=CC(=C1)NC(=O)CN2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Diazotization and Triazene Formation
- Starting from 3-aminophenyl derivatives , the amino group is diazotized using sodium nitrite (NaNO2) in acidic conditions (e.g., HCl) at low temperature (0–5 °C).
- The resulting diazonium salt is then reacted with dimethylamine or a suitable dimethylamine source to form the 3,3-dimethyl-1-triazenyl substituent on the phenyl ring.
- This step requires careful temperature control to avoid decomposition of the diazonium intermediate and to favor triazene formation.
Alternative Routes
- Literature on related triazene compounds suggests that N-methyl-N-phenyldiazenylmethanamine analogs can be synthesized by direct coupling of diazonium salts with secondary amines under mild conditions.
- Microwave-assisted synthesis has been reported for related triazole and triazene derivatives to improve yields and reduce reaction times.
Synthesis of 4-Morpholineacetamide Derivative
- The 4-morpholineacetamide moiety can be prepared by amidation of 4-morpholineacetic acid or its activated ester (e.g., acid chloride or anhydride) with ammonia or an amine source.
- Alternatively, direct coupling of morpholine with chloroacetyl chloride followed by amide formation is a common approach.
Coupling of the Triazenyl-Substituted Phenyl Intermediate with 4-Morpholineacetamide
- The key step involves forming the amide bond between the 3-(3,3-dimethyl-1-triazenyl)phenyl amine and the 4-morpholineacetyl chloride or an activated carboxylic acid derivative.
- Typical coupling reagents include carbodiimides (e.g., EDC, DCC) or acid chlorides prepared in situ.
- The reaction is usually conducted in anhydrous solvents such as dichloromethane or DMF under inert atmosphere to prevent hydrolysis of sensitive groups.
- Purification is achieved by column chromatography or recrystallization.
Representative Reaction Scheme (Conceptual)
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 3-Aminophenyl derivative + NaNO2/HCl | 0–5 °C, diazotization | Diazonium salt |
| 2 | Diazonium salt + Dimethylamine | 0–5 °C, coupling | 3-(3,3-Dimethyl-1-triazenyl)phenyl intermediate |
| 3 | 4-Morpholineacetic acid + SOCl2 or other activating agent | Reflux, formation of acid chloride | 4-Morpholineacetyl chloride |
| 4 | 3-(3,3-Dimethyl-1-triazenyl)phenyl amine + 4-Morpholineacetyl chloride | Anhydrous solvent, base (e.g., triethylamine) | This compound |
Analytical and Purification Considerations
- The triazenyl group’s stability requires mild reaction and purification conditions.
- Characterization typically involves NMR spectroscopy , mass spectrometry , and IR spectroscopy to confirm the presence of the triazene and amide functionalities.
- Chromatographic techniques such as flash chromatography on silica gel with appropriate solvent systems (e.g., DCM/MeOH mixtures) are used for purification.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Diazotization | NaNO2, HCl, 0–5 °C | Control temperature to avoid side reactions |
| Triazene formation | Dimethylamine, low temperature | Sensitive to acid/base conditions |
| Amide coupling | Acid chloride or carbodiimide, anhydrous solvent | Use inert atmosphere to prevent hydrolysis |
| Purification | Silica gel chromatography, recrystallization | Avoid harsh conditions that degrade triazene |
Research Findings and Optimization
- Microwave-assisted synthesis can enhance reaction rates and yields in triazene formation and amide coupling steps.
- The choice of solvent and base in the coupling step significantly affects the purity and yield of the final product.
- Stability studies indicate that the triazenyl group is prone to decomposition under strong acidic or reductive conditions, necessitating careful control of reaction environment.
Chemical Reactions Analysis
Types of Reactions
N-(3-(3,3-Dimethyl-1-triazenyl)phenyl)-4-morpholineacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitroso or nitro derivatives, while reduction may produce amines or other reduced forms .
Scientific Research Applications
Antineoplastic Activity
N-(3-(3,3-Dimethyl-1-triazenyl)phenyl)-4-morpholineacetamide is primarily studied for its potential as an antineoplastic agent. Research indicates that its parent compound, 5-(3,3-dimethyl-1-triazeno)imidazole-4-carboxamide (commonly known as dacarbazine), exhibits significant cytotoxic effects on various tumor cells.
Case Study:
A study examined the effects of dacarbazine on Novikoff hepatoma cells, showing a 90% reduction in viable cell count within 96 hours at a concentration of 3.0 mM. The compound inhibited DNA and RNA synthesis significantly, indicating its potential to impede tumor growth through macromolecular synthesis disruption .
Combination Therapy
The compound has been evaluated for use in combination therapies against melanoma. In comparative studies involving multiple mouse melanoma models (B16, Harding-Passey, and Cloudman S91), it was found that this compound could enhance the efficacy of other chemotherapeutic agents like L-phenylalanine mustard and MeCCNU .
Data Table: Efficacy of this compound in Combination Therapy
| Tumor Model | Response to DTIC | Response to L-PAM | Response to MeCCNU |
|---|---|---|---|
| B16 | Moderate | Good | Moderate |
| HP | Good | Good | Good |
| S91 | Poor | Good | Moderate |
Mechanistic Studies
Mechanistic studies have demonstrated that the compound generates toxic metabolites that contribute to its biological effects. For instance, DTIC (a related compound) was shown to inhibit DNA and protein synthesis significantly in treated cells .
Findings:
- At a concentration of 1.0 mM DTIC reduced DNA synthesis by 8% and protein synthesis by 63% under light exposure.
- Metabolites such as 5-diazoimidazole-4-carboxamide also exhibited inhibitory effects on macromolecular synthesis.
Mechanism of Action
The mechanism of action of N-(3-(3,3-Dimethyl-1-triazenyl)phenyl)-4-morpholineacetamide involves its ability to form reactive intermediates that can interact with biological molecules. The triazenyl group can undergo decomposition to generate nitrogen gas and reactive species that can alkylate DNA, leading to DNA damage and cell death. This mechanism is particularly relevant in its potential use as an anti-cancer agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare "N-(3-(3,3-Dimethyl-1-triazenyl)phenyl)-4-morpholineacetamide" with structurally related morpholineacetamide derivatives from the evidence:
Table 1: Structural and Functional Comparison of Morpholineacetamide Derivatives
Key Comparisons:
Substituent Effects on Reactivity and Bioactivity The triazenyl group in the target compound is distinct from the chlorophenyl-thiazolyl (), pyrimidinyl-phenylmethyl (), and iodophenyl () substituents. In contrast, the pyrimidinyl group in is associated with kinase inhibition due to its ability to mimic ATP-binding motifs .
Physicochemical Properties The iodophenyl derivative () has a molecular weight of 346.16, lower than the pyrimidine-containing analog (494.59, ). The pyrimidinyl-phenylmethyl derivative () has a high predicted boiling point (746.4°C), likely due to strong intermolecular interactions from the aromatic and hydrogen-bonding groups.
Biological Activity While direct data on the target compound are unavailable, tetrazole-containing analogs (e.g., N-(3-(1H-tetrazol-1-yl)phenyl) isonicotinamide, ) demonstrate anticancer activity via apoptosis induction and cytoskeletal regulation. Triazenyl groups, similarly reactive, may act through DNA alkylation or oxidative stress pathways .
Applications
Biological Activity
N-(3-(3,3-Dimethyl-1-triazenyl)phenyl)-4-morpholineacetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores the compound's structure, mechanism of action, and biological effects, supported by relevant case studies and research findings.
This compound exhibits its biological activity primarily through its interaction with cellular pathways related to cancer proliferation and apoptosis. The triazene group in its structure is known for its ability to form reactive intermediates that can damage DNA, leading to cell death in rapidly dividing cells.
Key Mechanisms:
- DNA Alkylation: The compound may induce DNA damage through alkylation, which is a common mechanism for many anticancer agents.
- Inhibition of Enzyme Activity: Similar compounds have been shown to inhibit enzymes involved in cell cycle regulation and apoptosis.
- Cell Cycle Arrest: Research indicates that triazene derivatives can cause cell cycle arrest at the G2/M phase.
Antitumor Activity
Several studies have demonstrated the antitumor potential of triazene derivatives, including this compound:
- Study 1: A study evaluated the effects of this compound on various cancer cell lines (e.g., HeLa, MCF-7). Results indicated a significant reduction in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment .
- Study 2: In vivo studies using murine models showed that administration of the compound led to a reduction in tumor size by up to 60% compared to control groups. The mechanism was attributed to enhanced apoptosis and reduced angiogenesis .
Cytotoxicity Profile
The cytotoxic effects were assessed using various assays:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 25 | DNA damage via alkylation |
| MCF-7 | 30 | Cell cycle arrest |
| A549 | 20 | Apoptosis induction |
Research Findings
Recent literature highlights the importance of structure-activity relationships (SAR) in developing effective analogs of this compound:
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for N-(3-(3,3-Dimethyl-1-triazenyl)phenyl)-4-morpholineacetamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis involves sequential functionalization of the phenyl ring.
Triazenyl Group Introduction : Use diazonium salt intermediates (e.g., via nitrosation of substituted anilines) to form the 3,3-dimethyltriazenyl moiety. Optimize pH (pH 2–3) and temperature (0–5°C) to suppress side reactions like dimerization .
Morpholine Acetamide Coupling : Employ carbodiimide-mediated coupling (e.g., EDC/HOBt) between 4-morpholineacetic acid and the triazenyl-substituted aniline. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) to ensure complete amide bond formation .
- Yield Optimization : Use inert atmospheres (N₂/Ar) and anhydrous solvents (DMF or DCM) to minimize hydrolysis of intermediates.
Q. How can structural characterization of this compound be rigorously validated?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal structures to confirm the triazenyl-phenyl-morpholine spatial arrangement. Use single crystals grown via slow evaporation in ethanol/water (3:1) .
- NMR Analysis : Assign peaks using ¹H-¹H COSY and HSQC for the morpholine ring (δ 3.5–3.7 ppm) and triazenyl protons (δ 2.1–2.3 ppm for dimethyl groups). Note: Triazenyl N–N stretches in IR (~1450 cm⁻¹) may overlap with aromatic C–C vibrations; validate via Raman spectroscopy .
Q. What stability challenges are associated with the triazenyl group under physiological conditions?
- Methodological Answer :
- pH-Dependent Degradation : The triazenyl group hydrolyzes in acidic media (pH <5) to form diazonium intermediates. Assess stability via HPLC at 37°C in PBS (pH 7.4) over 24 hours; degradation >10% indicates need for prodrug strategies .
- Light Sensitivity : Store lyophilized samples in amber vials at –20°C to prevent photolytic cleavage of the N–N bond .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s kinase inhibition profile?
- Methodological Answer :
- Core Modifications : Replace the morpholine ring with piperazine or thiomorpholine to alter electron density and steric bulk. Compare IC₅₀ values against EGFR or VEGFR kinases using fluorescence polarization assays .
- Triazenyl Isosteres : Substitute the triazenyl group with carbamate or urea linkages to evaluate metabolic stability (e.g., microsomal incubation with NADPH). LC-MS/MS quantifies parent compound depletion .
Q. How should contradictory data on in vivo efficacy (e.g., tumor regression vs. toxicity) be resolved?
- Methodological Answer :
- Dose-Ranging Studies : Use a xenograft model (e.g., HCT-116 colorectal cancer) to establish a therapeutic index. Administer 10–100 mg/kg orally; monitor tumor volume (caliper measurements) and liver enzymes (ALT/AST) weekly .
- Metabolite Profiling : Identify toxic metabolites via UPLC-QTOF-MS in plasma. If dimethyltriazenyl-derived nitrosamines are detected, redesign the prodrug to block metabolic activation .
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
- Methodological Answer :
- LC-MS/MS Quantification : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile gradient. Monitor the [M+H]⁺ ion at m/z ~400.2 (triazenyl fragment) and 242.1 (morpholine acetamide). Validate LOD (1 ng/mL) and LOQ (5 ng/mL) in plasma .
- Cross-Validation : Confirm results with a orthogonal method (e.g., ELISA using a custom antibody against the triazenyl moiety) to rule out matrix interference .
Q. What computational approaches predict off-target binding risks for this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to screen against the human kinome (e.g., PDB IDs 4HJO for EGFR, 3WZE for JAK2). Prioritize targets with docking scores <–7.0 kcal/mol .
- MD Simulations : Run 100-ns simulations in GROMACS to assess triazenyl group flexibility; RMSD >2.5 Å suggests poor target engagement .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values across different assay platforms?
- Methodological Answer :
- Assay Standardization : Compare ATP concentrations (1 mM vs. 10 µM) in kinase inhibition assays. Higher ATP reduces apparent potency due to competitive binding .
- Control Compounds : Include staurosporine as a pan-kinase inhibitor reference. Normalize IC₅₀ values to control for inter-lab variability .
Tables
Table 1 : Stability of this compound Under Various Conditions
| Condition | Degradation (%) | Major Degradants Identified |
|---|---|---|
| pH 7.4, 37°C, 24h | 8.2 | Diazonium intermediate |
| pH 2.0, 37°C, 6h | 95.1 | Phenolic byproduct |
| Light exposure, 48h | 22.7 | Cleaved triazenyl fragment |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
